molecular formula C9H9BrF2O B1406359 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide CAS No. 1706430-78-5

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

Cat. No.: B1406359
CAS No.: 1706430-78-5
M. Wt: 251.07 g/mol
InChI Key: LQHQSYCZWCWFFS-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is an organic compound with the molecular formula C9H9BrF2O. It is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide typically involves the bromination of 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions. The reaction is usually conducted at ambient temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The presence of fluorine atoms enhances the compound’s reactivity and stability. The methoxy and methyl groups influence the compound’s electronic properties, affecting its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-methoxybenzyl bromide
  • 3,5-Difluoro-4-methoxybenzyl bromide
  • 2,4-Difluoro-5-methoxybenzyl bromide

Uniqueness

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both fluorine and methoxy groups enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5-7(13-2)3-6(4-10)9(12)8(5)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHQSYCZWCWFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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